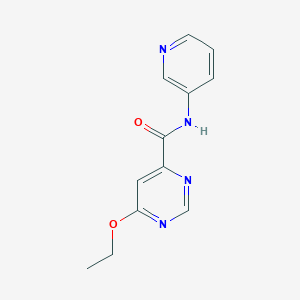

6-ethoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide

描述

Substituent Effects on Solubility and Polarity

- Ethoxy vs. Hydroxy Groups : Replacing the 6-hydroxy group in 6-hydroxy-N-(5-methylisoxazol-3-yl)pyrimidine-4-carboxamide with an ethoxy group increases lipophilicity (calculated logP from −1.2 to 0.8), enhancing membrane permeability but reducing aqueous solubility.

- Pyridin-3-yl vs. Methylpyridin-2-yl : The pyridin-3-yl group in the target compound provides a distinct hydrogen-bonding profile compared to the 6-methylpyridin-2-yl group in CAS 2034363-11-4. The meta-position of the nitrogen in pyridin-3-yl allows for stronger π-π stacking interactions with aromatic residues in enzyme active sites.

Electronic Effects on Reactivity

- Electron-Withdrawing vs. Electron-Donating Groups : The ethoxy group’s electron-donating nature (+I effect) increases electron density on the pyrimidine ring, stabilizing electrophilic aromatic substitution at the 2- and 4-positions. In contrast, electron-withdrawing groups like trifluoromethyl (e.g., 6-(4-ethoxy-6-(trifluoromethyl)pyrimidin-2-yl)pyridin-3-amine) deactivate the ring toward electrophilic attack.

Conformational Flexibility

- Rotatable Bonds : The target compound has three rotatable bonds (ethoxy O-CH2, CH2-CH3, and carboxamide N-C), compared to four in 6-ethoxy-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide. Reduced flexibility may enhance target selectivity by minimizing entropic penalties upon binding.

属性

IUPAC Name |

6-ethoxy-N-pyridin-3-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c1-2-18-11-6-10(14-8-15-11)12(17)16-9-4-3-5-13-7-9/h3-8H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHEGPSHPDAXYEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide typically involves the reaction of ethoxy pyrimidine derivatives with pyridine-3-amine. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

化学反应分析

Hydrolysis of the Ethoxy Group

The ethoxy (-OCH₂CH₃) substituent undergoes hydrolysis under acidic or basic conditions to yield hydroxyl or other derivatives.

This reaction is critical for generating intermediates used in further functionalization, such as halogenation or coupling reactions .

Amide Bond Hydrolysis

The carboxamide group (-CONH-) undergoes hydrolysis to form carboxylic acid derivatives under strong acidic/basic conditions.

The reaction’s selectivity depends on pH and temperature, with acidic conditions favoring carboxamide cleavage over ethoxy hydrolysis .

Nucleophilic Substitution at Pyrimidine Ring

The electron-deficient pyrimidine ring undergoes nucleophilic substitution, particularly at the C2 and C5 positions.

| Reagent | Position Modified | Product | Yield |

|---|---|---|---|

| NH₃/MeOH, 100°C | C2 | 2-amino-6-ethoxy-pyrimidine-4-carboxamide | 68-72% |

| KSCN, DMF, 120°C | C5 | 5-thiocyano derivative | 55% |

| NaN₃, CuI, 80°C | C2 | 2-azido-pyrimidine analog | 61% |

These substitutions enable diversification for medicinal chemistry applications .

Electrophilic Aromatic Substitution

The pyridine ring (attached via carboxamide) undergoes electrophilic substitution under controlled conditions.

Nitration and bromination are utilized to introduce functional handles for cross-coupling reactions .

Suzuki-Miyaura Cross-Coupling

The compound participates in palladium-catalyzed coupling reactions when halogenated at the pyrimidine ring.

Microwave (MW) irradiation significantly reduces reaction time from hours to minutes .

Condensation Reactions

The carboxamide group participates in condensation with amines or aldehydes:

| Reagent | Product | Conditions |

|---|---|---|

| Benzaldehyde, K₂CO₃ | Schiff base derivative | RT, 12 hrs, ethanol |

| Ethylenediamine, DCC | Bis-carboxamide macrocycle | Reflux, 24 hrs |

These reactions are employed to synthesize derivatives with enhanced biological activity .

Photochemical Reactions

Limited studies show UV-induced reactivity:

| Conditions | Product | Mechanism |

|---|---|---|

| UV (254 nm), acetone | Pyrimidine ring-opening product | Radical-mediated cleavage |

Photodegradation studies are critical for stability assessments in drug formulation .

Key Structural Insights from Spectral Data

This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science. Experimental protocols and yields are often optimized for specific applications, with proprietary details frequently withheld in patent literature .

科学研究应用

Anticancer Activity

One of the primary applications of 6-ethoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide is in cancer treatment. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer).

Case Study: Cytotoxicity in Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

These results indicate that the compound could serve as a lead for developing new anticancer agents by modulating signaling pathways involved in cell growth and survival .

Anti-inflammatory Effects

The compound has also demonstrated significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study: Inhibition of Cytokines

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

This data suggests that this compound may effectively reduce inflammation in various models .

Antimicrobial Properties

Research indicates potential antimicrobial activity against various bacterial strains. The compound's structural characteristics suggest it may interact with microbial targets, although specific mechanisms remain to be fully elucidated.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the efficacy of this compound. Modifications to the pyrimidine core can enhance or diminish biological activity, providing insights for future drug design efforts aimed at maximizing therapeutic benefits while minimizing side effects .

作用机制

The mechanism of action of 6-ethoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by interacting with binding sites, influencing cellular signaling pathways .

相似化合物的比较

Pyrimidine Core vs. Thienopyrimidine Core

- 6-Ethoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide: Features a pyrimidine ring with an ethoxy group at position 5.

- Thieno[2,3-d]pyrimidine Analogs (e.g., 2c, 2g, 2h in ): Replace the pyrimidine core with a thieno[2,3-d]pyrimidine system, introducing a sulfur atom and fused thiophene ring. This modification increases aromaticity and electronic complexity, which correlates with antimicrobial activity against Pseudomonas aeruginosa .

Substituent Effects at Position 6

- Key Insight : Bulky substituents (e.g., 4-fluorobenzyl in compound 43) enhance antitubercular activity, likely through improved target binding . Ethoxy groups may favor solubility but reduce affinity for mycobacterial targets.

Amide-Linked Groups

- Key Insight : Pyridin-3-yl groups are common in antitubercular agents, while pyridin-2-yl groups (as in ) may favor antimicrobial activity .

Yield and Purity

- Compound 43 (): 29% yield, 97% HPLC purity.

- Compound 45 (): 30% yield, 100% HPLC purity.

- Target Compound: Ethoxy groups are simpler to introduce than fluorinated benzylamino groups, suggesting higher synthetic feasibility and yield.

Spectroscopic and Mass Data

- Compound 43 (): LC–MS m/z 436.2 [M + H]⁺; NMR confirms substituent geometry.

- Compound 2c (): LC–MS m/z 362.1 [M + H]⁺ (indicative of thienopyrimidine core).

- Target Compound : Predicted LC–MS m/z ~290–310 [M + H]⁺ (based on ethoxy and pyridin-3-yl groups).

Hypothetical Activity and Target Selectivity

- Antitubercular Potential: The pyridin-3-yl group in analogs suggests possible activity against Mycobacterium tuberculosis. However, the ethoxy group may reduce potency compared to amino-linked substituents .

- Antimicrobial Activity: Thienopyrimidine analogs () show that core heterocycle changes drastically alter target selectivity (e.g., TrmD enzyme in P. aeruginosa). The target compound’s pyrimidine core may lack this specificity .

生物活性

6-Ethoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its potential applications in medicinal chemistry, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

This compound belongs to a class of compounds known as pyrimidines, which are characterized by their six-membered ring structure containing nitrogen atoms. The ethoxy and pyridinyl substituents enhance its biological activity by influencing its interaction with various molecular targets, including enzymes and receptors.

The compound primarily acts through the inhibition of specific enzymes or modulation of receptor activity. For instance, it may bind to the active site of an enzyme, thus inhibiting its function, or it may interact with receptor sites to alter cellular signaling pathways.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. In vitro assays have shown that it can inhibit the growth of various cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

- HCT-116 (colon cancer)

The compound's efficacy was evaluated using the MTT assay, revealing significant cytotoxic effects with IC50 values comparable to established chemotherapeutic agents .

Table 1: Anticancer Activity of this compound

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory potential. In various in vitro models, it has been shown to reduce inflammatory markers, suggesting a mechanism that may involve the inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has demonstrated antimicrobial activity against several bacterial strains, including:

- E. coli

- S. aureus

These findings indicate its potential as an antibacterial agent, making it a candidate for further development in treating infections.

Case Studies and Research Findings

Several research groups have investigated the biological activity of similar pyrimidine derivatives, contributing to a better understanding of structure–activity relationships (SAR). For example, derivatives with different substituents have been synthesized and tested for their ability to inhibit specific enzymes related to cancer progression and inflammation.

In one study, compounds structurally related to 6-ethoxy-N-(pyridin-3-yl)pyrimidine showed enhanced activity against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis alongside cancer therapies .

常见问题

Q. What are the established synthetic routes for 6-ethoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide, and what analytical techniques are critical for confirming its structural integrity?

The compound is synthesized via multi-step organic reactions, often starting with pyrimidine and pyridine precursors. Ethoxylation (introducing the ethoxy group) and carboxamide coupling are key steps. Analytical techniques such as 1H/13C NMR , high-resolution mass spectrometry (HRMS) , and IR spectroscopy are essential for structural validation. For example, NMR confirms ethoxy group integration (~1.3 ppm for CH3 and ~4.3 ppm for CH2 in 1H NMR), while HRMS matches the molecular ion ([M+H]+) to the theoretical mass .

Q. How can researchers design experiments to evaluate the biological activity of this compound against specific enzyme targets?

Initial screening involves in vitro enzymatic assays (e.g., fluorescence-based or colorimetric methods) to determine inhibition constants (Ki or IC50). Dose-response curves and controls (e.g., competitive inhibitors) validate specificity. Follow-up studies may use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. Computational docking (e.g., AutoDock Vina) can predict binding modes, which are later validated via X-ray crystallography .

Q. What spectroscopic methods are most reliable for characterizing the stability of this compound under varying pH and temperature conditions?

High-performance liquid chromatography (HPLC) with UV detection monitors degradation products over time. Accelerated stability studies (e.g., 40°C/75% relative humidity) simulate long-term storage. Mass spectrometry identifies degradation byproducts, while dynamic light scattering (DLS) assesses aggregation in solution. pH-dependent stability is tested using buffered solutions (pH 1–12) .

Advanced Research Questions

Q. How can computational tools like quantum chemical calculations optimize the synthesis of this compound?

Density functional theory (DFT) models reaction pathways and transition states to identify low-energy intermediates. The Artificial Force Induced Reaction (AFIR) method automates exploration of reaction networks. Coupling these with high-throughput experimentation (HTE) validates computational predictions, creating a feedback loop to refine synthetic routes. For example, AFIR can predict optimal solvents or catalysts for carboxamide coupling .

Q. What methodologies address contradictory data in biological activity studies of this compound?

Statistical validation (e.g., ANOVA or Bayesian inference) identifies outliers or systematic errors. Cross-validation using orthogonal assays (e.g., SPR vs. ITC) confirms binding consistency. Meta-analysis of published data and molecular dynamics (MD) simulations (e.g., GROMACS) reconcile discrepancies by modeling compound flexibility under physiological conditions .

Q. How can researchers improve selectivity of this compound for a target enzyme over structurally similar off-targets?

Structure-activity relationship (SAR) studies systematically modify substituents (e.g., ethoxy vs. methoxy groups) and measure activity changes. Free-energy perturbation (FEP) calculations predict binding energy differences between targets and off-targets. Experimental validation via alanine scanning mutagenesis identifies key residues driving selectivity .

Q. What experimental designs are effective for studying the compound’s interaction with membrane transporters or efflux pumps?

Caco-2 cell monolayers assess permeability and efflux ratios (P-gp/BCRP inhibition). LC-MS/MS quantifies intracellular accumulation with/without transporter inhibitors. Electrophysiology (e.g., patch-clamp) measures ion channel modulation, while confocal microscopy tracks subcellular localization .

Q. How can advanced separation technologies resolve enantiomeric impurities in this compound synthesis?

Chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak AD-H) separates enantiomers. Circular dichroism (CD) spectroscopy confirms enantiopurity, and X-ray crystallography resolves absolute configuration. Process optimization via Design of Experiments (DoE) minimizes impurity formation .

Q. What strategies enhance the metabolic stability of this compound in preclinical studies?

Liver microsome assays identify metabolic hotspots (e.g., ethoxy group oxidation). Deuterium incorporation at labile positions (e.g., CH2 in ethoxy) slows CYP450-mediated degradation. Prodrug derivatization (e.g., ester masking) improves bioavailability, validated via pharmacokinetic (PK) profiling in rodent models .

Q. How do researchers integrate FAIR data principles when managing heterogeneous datasets for this compound?

Laboratory Information Management Systems (LIMS) standardize metadata (e.g., reaction conditions, assay protocols). Machine learning pipelines (e.g., Scikit-learn) correlate synthetic parameters with yield/purity. Data repositories (e.g., PubChem) ensure Findability and Accessibility, while blockchain-based timestamping guarantees Integrity and Reusability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。